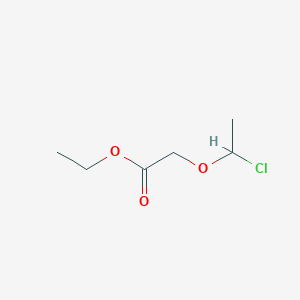

2-Chloro-2-ethoxyacetic acid ethyl ester

Description

Significance of Alpha-Halo Esters as Synthetic Building Blocks

Alpha-halo esters, which feature a halogen atom on the carbon adjacent to the carbonyl group, are particularly valuable intermediates in organic synthesis. chemmethod.com The electron-withdrawing nature of both the ester and the halogen activates the alpha-carbon, making the alpha-proton acidic and susceptible to deprotonation by a base. This allows for the formation of a stabilized carbanion or enolate, which can act as a nucleophile. wikipedia.org

Furthermore, the halogen atom serves as a good leaving group, making the alpha-carbon an electrophilic site susceptible to nucleophilic substitution reactions (SN2). chemmethod.com This dual reactivity—serving as both a precursor to nucleophiles and a target for them—renders alpha-halo esters exceptionally versatile. They are cornerstone reagents in several name reactions, including the Reformatsky reaction, which forms β-hydroxy esters, and the Darzens condensation for the synthesis of α,β-epoxy esters (glycidic esters). wikipedia.orgwikipedia.org These products are, in turn, important precursors for a wide array of other functional groups and molecular scaffolds. wikipedia.org

Overview of 2-Chloro-2-ethoxyacetic Acid Ethyl Ester in Contemporary Organic Chemistry

This compound (also known as ethyl 2-chloro-2-ethoxyacetate) is an alpha-halo ester that features both a chlorine atom and an ethoxy group at the alpha-position. chemicalbook.com This unique substitution pattern differentiates it from simpler analogs like ethyl chloroacetate (B1199739). The presence of the alpha-ethoxy group can influence the compound's reactivity, sterics, and the stability of reaction intermediates. In contemporary organic chemistry, it is primarily recognized as a specialized intermediate. vaia.com Its structure suggests potential for use in nucleophilic substitution reactions to introduce both the ethoxy and ester functionalities into a target molecule. vaia.com While specific, high-profile applications in recent literature are not widespread, its utility is understood within the broader context of alpha-halo ester chemistry.

Historical Context of Related Alkoxyacetic Acid Derivatives in Chemical Synthesis

The study of alkoxyacetic acids, the parent acid family of the title compound, has a long history. One of the earliest documented preparations of a simple alkoxyacetic acid was by the German chemist Wilhelm Heintz in 1860. He successfully synthesized ethoxyacetic acid through the reaction of sodium ethoxide with chloroacetic acid. chemicalbook.com This foundational work established a key method for forming the ether linkage in this class of compounds. Later, other methods were developed, such as the hydrolysis of ethoxyacetonitrile. chemicalbook.com The subsequent esterification of these acids, for example, treating ethoxyacetic acid with ethanol (B145695) and a strong acid catalyst like hydrogen chloride, provided access to the corresponding esters, such as ethyl ethoxyacetate. chemicalbook.com These early synthetic efforts laid the groundwork for the development and synthesis of more complex and functionalized alkoxyacetic acid derivatives, including halogenated versions like this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAITLKAFIMPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-60-5 | |

| Record name | Acetic acid, 2-chloro-2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Processes

The synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester can be approached through methods common for the preparation of alpha-halo esters. Key strategies involve the chlorination of a suitable precursor.

One documented method involves the chlorination of a precursor ester using sulfuryl chloride (SO₂Cl₂). A related synthesis, for instance, produces 2-chloroacetoacetic acid ethyl ester by reacting ethyl acetoacetate (B1235776) with sulfuryl chloride. nist.govgoogle.com A similar principle could be applied to ethyl ethoxyacetate.

Another plausible route is through an acylation reaction. For example, using ethyl 2-chloro-2-oxoacetate as a starting material, an acylation could be performed under cooled conditions in the presence of a base like pyridine (B92270) to yield the desired product. vaia.com Purification is typically achieved through standard laboratory techniques such as column chromatography or distillation under reduced pressure. vaia.comnist.gov

Chemical Reactivity and Transformation

Nucleophilic Substitution Reactions

The primary mode of reaction for 2-Chloro-2-ethoxyacetic acid ethyl ester involves the displacement of the chlorine atom by a nucleophile. The electron-withdrawing nature of the adjacent ester and ethoxy groups enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating these substitution reactions.

The chlorine atom located at the C-2 position is the most reactive site for nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate, enabling the introduction of the ethoxyacetate framework into more complex molecules. The reaction typically proceeds via an S\N2 mechanism, where a nucleophile attacks the carbon atom, leading to the inversion of stereochemistry if the carbon is a chiral center. The stability of the departing chloride ion makes it an excellent leaving group. This chlorinated structure is key to its role in synthesizing a variety of organic compounds.

The susceptibility of the C-2 chlorine to displacement allows for the straightforward synthesis of various derivatives.

Ether Derivatives : In a reaction analogous to the Williamson ether synthesis, an alkoxide or phenoxide ion can act as a nucleophile to displace the chloride, forming a new ether linkage. miracosta.edu This method is a common strategy for producing unsymmetrical ethers. The reaction involves the attack of the alkoxide nucleophile on the primary halide, which in this case is the chlorinated carbon of the ester. miracosta.edu

Amine Derivatives : Amine derivatives can be formed through various synthetic routes. A common method involves the use of sodium azide (B81097) (NaN₃) to displace the chloride, forming an azido (B1232118) intermediate. This azide can then be subsequently reduced to a primary amine. For instance, in related syntheses, chloro groups are converted to azides using sodium azide in a solvent like N,N-dimethylformamide (DMF), followed by reduction to the amine. google.com Another approach involves direct reaction with amines, although this can be complicated by side reactions.

In the context of alkylation, this compound serves effectively as an alkylating agent. Its reactive C-Cl bond allows it to be attacked by nucleophiles, such as enolates, in S\N2 reactions to form a new carbon-carbon bond. libretexts.org This process attaches the ethoxy(ethyl ester)acetyl group to the nucleophilic substrate.

One of the most well-known carbonyl alkylation reactions is the malonic ester synthesis, which provides a framework for understanding this process. In this type of reaction, a relatively acidic compound like diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate ion. This enolate then reacts with an alkyl halide—in this case, this compound—to yield an α-substituted product. libretexts.org This reaction is subject to the typical constraints of S\N2 reactions, where primary halides like the target compound are most effective. libretexts.org

| Reaction Type | Nucleophile | Product Class | Key Feature |

| Ether Synthesis | Alkoxide (RO⁻) | Ether | Formation of a C-O-C bond |

| Amine Synthesis | Azide (N₃⁻) followed by reduction | Amine | Formation of a C-N bond |

| C-C Bond Formation | Enolate Ion | α-substituted carbonyl | Formation of a new C-C bond |

Ester Hydrolysis and Transesterification

The ester functional group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester. These reactions typically require acidic or basic conditions. libretexts.orgnih.gov

The hydrolysis of the ethyl ester to 2-Chloro-2-ethoxyacetic acid can be achieved by heating the compound in the presence of an aqueous acid, such as hydrochloric acid, or a base like potassium hydroxide (B78521). libretexts.orgorgsyn.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. An acidic workup is then required to protonate the salt and yield the final carboxylic acid. A study on related esters showed that hydrolysis using potassium carbonate (K₂CO₃) in ethanol (B145695) under microwave irradiation can efficiently produce the corresponding carboxylate salt in high yields. nih.gov

The C-2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The hydrolysis of this ester can be performed with high stereoselectivity using enzymes, particularly lipases.

Research on the enzymatic hydrolysis of similar esters has demonstrated the effectiveness of this approach. For example, the hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using Candida antarctica lipase (B570770) resulted in high enantiomeric excesses (ee), ranging from 80% to 99%. researchgate.net The study noted that reaction parameters such as temperature and agitation speed can significantly influence the stereoselectivity. It was found that linear chain esters generally yielded better results. researchgate.net This suggests that the enzymatic hydrolysis of this compound could be a viable method for the stereoselective synthesis of (R)- or (S)-2-Chloro-2-ethoxyacetic acid.

The table below summarizes findings from a study on the enzymatic hydrolysis of various esters, illustrating the potential for achieving high stereoselectivity. researchgate.net

| Substrate | Condition | Enantiomeric Excess (ee) |

| Ester A | Room Temperature | >99% |

| Ester B | Room Temperature | 80% |

| Ester C | 0 °C | 95% |

| Ester D | 300 rpm stirring | 99% |

Carbonyl Group Transformations

The ester carbonyl group in this compound is a key site for nucleophilic attack.

The carbonyl carbon of the ester is electrophilic and susceptible to attack by various nucleophiles. This reactivity is a cornerstone of nucleophilic acyl substitution reactions. libretexts.org In such reactions, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxy group (-OEt) is eliminated as a leaving group, resulting in a new carbonyl compound. libretexts.orgopenstax.org The general mechanism involves the substitution of the ester's alkoxy group with the incoming nucleophile. libretexts.org

Common nucleophiles that can react at the ester carbonyl include hydroxides, alkoxides, and amines. For instance, reaction with a hydroxide ion would lead to the corresponding carboxylate salt after saponification. Treatment with a different alcohol in the presence of an acid or base catalyst could result in transesterification, yielding a new ester. While specific studies on this compound are not prevalent in readily available literature, the principles of nucleophilic acyl substitution are well-established for esters. libretexts.orgopenstax.org

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. openstax.orglibretexts.org The reaction typically produces a β-keto ester. openstax.orglibretexts.org For a successful Claisen condensation, the ester must have at least one α-hydrogen, which can be deprotonated to form an enolate. libretexts.org

In the case of this compound, the presence of a single hydrogen on the α-carbon makes it a potential candidate for Claisen-type reactions. However, the molecule lacks a second α-hydrogen, which is often required to drive the reaction to completion by deprotonation of the resulting β-keto ester. libretexts.org The general mechanism involves the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orgyoutube.com

While there are no specific examples in the literature detailing the self-condensation of this compound, it could potentially participate in a "crossed" Claisen condensation with another ester that is more readily enolizable or lacks α-hydrogens altogether.

Alpha-Carbon Reactivity

The presence of both a chlorine atom and an ethoxy group on the alpha-carbon significantly influences its reactivity.

The hydrogen atom on the alpha-carbon of this compound is acidic due to the electron-withdrawing effects of the adjacent carbonyl group. This acidity allows for deprotonation by a suitable strong base to form an enolate ion. The resulting enolate is a nucleophilic species, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. fiveable.me The formation of enolates is a fundamental step in many carbon-carbon bond-forming reactions. fiveable.me The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation. lumenlearning.com

The enolate derived from this compound can act as a nucleophile in various reactions to form new carbon-carbon bonds. A primary application of enolate chemistry is in alkylation reactions. libretexts.orglibretexts.org In such a reaction, the enolate attacks an electrophilic alkyl halide in an SN2 fashion, resulting in the formation of a new C-C bond at the alpha-position. libretexts.orglibretexts.org

The success of these alkylation reactions is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective substrates to avoid competing elimination reactions. libretexts.org While specific documented examples of the alkylation of the enolate of this compound are scarce, this reactivity is a well-established principle for α-halo esters.

Below is a hypothetical data table illustrating potential products from the reaction of the enolate of this compound with various electrophiles.

| Electrophile (R-X) | Product | Reaction Type |

| Methyl Iodide (CH₃I) | Ethyl 2-chloro-2-ethoxypropanoate | Alkylation |

| Ethyl Bromide (CH₃CH₂Br) | Ethyl 2-chloro-2-ethoxybutanoate | Alkylation |

| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Ethyl 2-chloro-2-ethoxy-3-phenylpropanoate | Alkylation |

This table is illustrative and based on general principles of enolate chemistry, as specific experimental data for this compound is not widely reported.

Applications in Complex Molecule Synthesis

Building Block in Pharmaceutical Intermediates

2-Chloro-2-ethoxyacetic acid ethyl ester is recognized as a versatile intermediate in the manufacturing of pharmaceuticals. Its functional groups can be modified to introduce specific structural features into larger, more complex drug molecules.

While the direct synthesis of beta-amino acids from this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential as a precursor. Beta-amino acids are crucial components of various biologically active peptides and pharmaceuticals. The synthesis of beta-amino acids often involves the addition of a nucleophile to an α,β-unsaturated ester or the reaction of an enolate with an imine (Mannich-type reaction).

Theoretically, the chloro-ethoxy-acetate backbone of this compound could be transformed into a beta-amino acid structure through a series of reactions. For instance, a Reformatsky-type reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, could potentially be adapted. wikipedia.org The reaction of the organozinc reagent derived from this compound with an imine would lead to the formation of a β-amino ester. However, specific examples of this transformation with this compound are not readily found in the reviewed literature.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov While various compounds are known to serve as effective chiral auxiliaries, there is no direct evidence in the surveyed literature to suggest that this compound is commonly used as a precursor for their synthesis. The development of new chiral auxiliaries is an active area of research, and the potential of this molecule in such applications remains to be explored.

The indole (B1671886) nucleus is a core structural component in many biologically active compounds and pharmaceutical agents. arkat-usa.org The alkylation of indoles is a common strategy for the synthesis of new derivatives with potential therapeutic applications. While direct alkylation of indole with this compound is not explicitly detailed, the use of a closely related compound, ethyl chloroacetate (B1199739), is well-documented for the synthesis of indole derivatives with significant biological activities. arkat-usa.orgnih.gov

For example, the esterification of 1-alkyl/aryl-3-ethoxy carbonyl-5-hydroxy-2-methyl indoles with ethyl chloroacetate yields ethyl 5-[(ethoxycarbonyl)methoxy]-1-alkyl/aryl-2-methyl-1H-indole-3-carboxylate derivatives. arkat-usa.org These compounds have been evaluated for their anti-inflammatory and analgesic activities. arkat-usa.org Given the structural similarity, it is plausible that this compound could be used in a similar fashion to introduce a chloro-ethoxy-acetyl moiety onto the indole ring, potentially leading to novel compounds with unique biological profiles. The resulting ether linkage at the 5-position of the indole ring is a common feature in many biologically active molecules.

A patent for a novel intermediate in the synthesis of a pyrazolopyridine derivative mentions the use of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a structurally related compound, as a starting material. arkat-usa.org This highlights the utility of such chloro-esters in the synthesis of complex heterocyclic systems with potential pharmaceutical applications.

Table of Synthesized Indole Derivatives and their Activities

| Indole Derivative | Synthetic Reagent | Biological Activity Studied | Source |

| Ethyl 5-[(ethoxycarbonyl)methoxy]-1-alkyl/aryl-2-methyl-1H-indole-3-carboxylate | Ethyl chloroacetate | Anti-inflammatory, Analgesic | arkat-usa.org |

| N-substituted 2,3-diphenyl-5-methoxy-indole | Chloroacetyl chloride | Effect on blood pressure, anti-inflammatory, ulcerogenic activities | sigmaaldrich.comnih.gov |

Agrochemical Synthesis

Halogenated esters are known intermediates in the production of pesticides. wikipedia.org For instance, ethyl chloroacetate is used in the synthesis of sodium fluoroacetate (B1212596), a pesticide. wikipedia.org While there is no specific, publicly available documentation detailing the use of this compound as a direct intermediate in the synthesis of a commercial pesticide, its structural features suggest its potential in this field. A Chinese patent mentions that 2-(2-chloroethoxy) ethyl acetate (B1210297) is a necessary raw material for synthetic medicine and pesticide intermediates, indicating the relevance of related structures in agrochemical synthesis. fishersci.se The reactivity of the chlorine atom allows for the introduction of the ethoxyacetic acid ethyl ester moiety into larger molecules, which could be designed to have pesticidal activity.

Material Science Applications

Currently, there is no information available in the public domain regarding the application of this compound in material science.

Precursor for Polymer Synthesis and Functional Materials

While direct, large-scale application as a monomer in polymerization is not widely documented, this compound serves as a valuable intermediate for creating functionalized building blocks. The synthesis of complex heterocyclic molecules, as described in a 1994 study in the journal Tetrahedron, is fundamental to developing advanced materials. acs.org Heterocycles synthesized using this reagent can be endowed with specific electronic, optical, or biological properties, which can then be incorporated into larger macromolecular structures or functional materials. Its classification under materials science by chemical suppliers underscores its potential in this field. ambeed.comsigmaaldrich.com

Derivatization for Resins with Tunable Swelling Characteristics

Detailed research findings specifically documenting the derivatization of this compound for the creation of resins with tunable swelling characteristics are not prevalent in the public literature. However, the chemical functionalities present in the molecule offer theoretical pathways for such applications. The ester group could be hydrolyzed or transesterified, and the chloro group can be substituted with cross-linking agents. By carefully selecting reactants, it is chemically plausible to incorporate this molecule into a polymer matrix, where the ethoxy group could influence the resin's hydrophilicity and, consequently, its swelling behavior in different solvents.

Specialty Chemical Production

As a reactive intermediate, this compound is employed in the multi-step synthesis of various specialty organic chemicals. It is particularly useful for creating molecules with an α-ethoxy-α-ester functional group, a structural motif found in some complex organic targets. A notable example from a US patent involves its reaction with triphenylphosphine (B44618) to generate (1,2-diethoxy-2-oxoethyl)triphenylphosphonium chloride, a reagent used in further synthetic steps for producing GPR120 receptor agonists. google.com

Synthesis of Dyes and Pigments

The use of this compound as an intermediate in the synthesis of dyes and pigments has been noted by some chemical suppliers. epsilon-chimie.com The core of many organic dyes and pigments is a complex heterocyclic system or an aromatic structure with various functional groups. The synthetic routes stemming from this chloro-ester, particularly those leading to functionalized pyrazoles and other heterocycles via cycloaddition, provide a pathway to create novel chromophores. The specific chemical intermediates derived from this compound can be tailored to produce molecules with desired colors and properties for use as dyes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1,2-diethoxy-2-oxoethyl)triphenylphosphonium chloride |

| ethoxycarbonyl-nitrile benzylimine |

Advanced NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, which possesses a chiral center at the C2 position, advanced NMR techniques would be crucial.

Elucidation of Reaction Pathway Intermediates

To study the role of this compound as a reaction intermediate, one would typically employ in situ NMR monitoring. This would involve tracking the progress of a reaction where this compound is formed or consumed. By acquiring NMR spectra at various time points, the appearance and disappearance of signals corresponding to the protons and carbons of the ester could be observed. This would provide direct evidence for its transient existence and allow for the identification of subsequent products.

A hypothetical data table for such an analysis would look like this:

| Time (min) | ¹H NMR Signal (ppm) of C2-H | Integral | Reactant Signal (ppm) | Product Signal (ppm) |

| 0 | - | - | Present | Absent |

| 10 | 5.1 (example) | 1.0 | Decreasing | Appearing |

| 30 | 5.1 (example) | 0.5 | Further Decrease | Increasing |

| 60 | - | - | Absent | Predominant |

This table is for illustrative purposes only, as no experimental data has been found.

Stereochemical Assignments in Asymmetric Synthesis

When this compound is involved in asymmetric synthesis, determining the stereochemistry of the products is essential. Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral shift reagents would be employed. These methods can differentiate between diastereomers or enantiomers, providing insight into the stereoselectivity of a reaction.

For example, the formation of a new stereocenter by reacting this compound with a nucleophile would result in diastereomers. The distinct spatial arrangement of atoms in these diastereomers would lead to different chemical shifts and NOE correlations in their NMR spectra, allowing for their unambiguous assignment.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁ClO₃), the expected exact mass would be 166.0397 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Characteristic fragments would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl ester group (-OCH₂CH₃), or the chlorine atom. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M) and chlorine-containing fragment peaks, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

A representative (though hypothetical) fragmentation table is presented below:

| m/z | Proposed Fragment Ion |

| 166/168 | [M]⁺ |

| 131 | [M - Cl]⁺ |

| 121/123 | [M - OCH₂CH₃]⁺ |

| 93 | [M - COOCH₂CH₃]⁺ |

This table is for illustrative purposes only, as no experimental data has been found.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

For this compound, the key functional groups are the ester and the ether. The IR spectrum would be expected to show a strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹). The C-Cl stretch would be observed at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the less polar bonds and providing complementary information to the IR spectrum.

A summary of expected vibrational modes is as follows:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

This table is for illustrative purposes only, as no experimental data has been found.

Conclusion

Established Synthetic Pathways for this compound

Synthesis from Chloroacetic Acid and Ethanol (B145695)

A common and economically viable approach to synthesizing this compound begins with the fundamental building blocks of chloroacetic acid and ethanol. This pathway typically involves a two-step process: the initial formation of an intermediate, followed by a subsequent reaction to yield the final product.

The first step in this synthetic sequence is the esterification of chloroacetic acid with ethanol to produce ethyl chloroacetate (B1199739). chemicalbook.comgoogle.com This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. chemicalbook.comgoogle.com

Following the synthesis of ethyl chloroacetate, the subsequent step involves the introduction of the ethoxy group. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom in ethyl chloroacetate is displaced by an ethoxide ion. The ethoxide ion is generated by reacting sodium metal with absolute ethanol. orgsyn.org The reaction of ethyl chloroacetate with sodium ethoxide yields ethyl ethoxyacetate. orgsyn.org Finally, to obtain the target molecule, this compound, a chlorination step on the ethyl ethoxyacetate would be necessary.

Acid catalysis is a cornerstone of the Fischer esterification process, significantly accelerating the rate of reaction between the carboxylic acid and the alcohol. chemicalbook.comgoogle.com In the synthesis of ethyl chloroacetate from chloroacetic acid and ethanol, a strong acid catalyst such as sulfuric acid is commonly employed. chemicalbook.comgoogle.com

Table 1: Research Findings on the Esterification of Chloroacetic Acid with Ethanol

| Catalyst | Reactant Ratio (Chloroacetic Acid:Ethanol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 1: (excess) | Benzene | Reflux | Not Specified | 85 | chemicalbook.com |

| Unnamed Catalyst | 1: (excess) | None | 105 | 3 | 97.4 | chemicalbook.com |

| Sulfuric Acid | 1: (excess) | None | 100 | 5-6 | Not Specified | |

| Sulfuric Acid | 1: (excess) | None | 78 (Reflux) | 4 | 68.9 | youtube.com |

Acetalization of Chloroacetic Acid with Ethanol

The term "acetalization" in this context refers to the formation of the ethoxy group at the alpha-carbon of the acetic acid derivative. A direct acetalization of chloroacetic acid with ethanol to form the target compound is not a standard or direct synthetic route. Instead, the synthesis proceeds through the intermediate ethyl ethoxyacetate.

The formation of ethyl ethoxyacetate from ethyl chloroacetate is achieved through a Williamson ether synthesis-type reaction. In this process, sodium ethoxide, a strong nucleophile, is prepared by reacting sodium metal with absolute ethanol. orgsyn.org This is then reacted with ethyl chloroacetate. The ethoxide ion attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of ethyl ethoxyacetate. orgsyn.org This reaction is typically carried out in ethanol as the solvent.

Synthesis from Ethyl Glyoxylate (B1226380)

An alternative and more direct route to this compound utilizes ethyl glyoxylate as the starting material. This method involves the simultaneous addition of a chloro and an ethoxy group across the aldehyde functionality of the ethyl glyoxylate.

A specific and effective method for the synthesis of this compound involves the reaction of ethyl glyoxylate with hydrogen chloride gas and ethanol in a 1,2-dimethoxyethane (B42094) solvent. In a typical procedure, hydrogen chloride gas is passed through a cooled mixture of 1,2-dimethoxyethane and ethanol. Subsequently, ethyl glyoxylate is added to this solution. The reaction is allowed to proceed for an extended period, for example, 24 hours at room temperature. The acidic conditions generated by the hydrogen chloride facilitate the reaction. The work-up procedure involves the addition of water and ice, followed by extraction with an organic solvent like ether. After drying and evaporation of the solvent, the desired product, ethyl α-chloro-α-ethoxy-acetate, is obtained as an oil.

Table 2: Synthesis of this compound from Ethyl Glyoxylate

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Ethyl glyoxylate, Ethanol, Hydrogen chloride gas | 1,2-Dimethoxyethane | 25 | 24 | Ethyl α-chloro-α-ethoxy-acetate |

Alternative Synthetic Approaches

Beyond the established pathways, several other synthetic strategies have been explored for the preparation of this compound and structurally related compounds. These alternative routes often aim to improve yields, reduce byproducts, or utilize different starting materials.

One notable alternative involves the chlorination of ethyl acetoacetate (B1235776) using sulfuryl chloride. google.comgoogle.com In this method, ethyl acetoacetate is reacted with sulfuryl chloride, which serves as the chlorinating agent. The reaction is typically carried out at elevated temperatures and under vacuum. google.com This process can be followed by steps to remove byproducts such as sulfur dioxide and hydrogen chloride, for instance, through oxidative deacidification. google.com While this method primarily yields 2-chloroacetoacetic acid ethyl ester, it demonstrates the feasibility of direct chlorination of β-keto esters, a strategy that could potentially be adapted for the synthesis of the target compound from a suitable precursor.

Another approach involves the halogenation of ethoxyacetic acid derivatives using thionyl chloride. In this method, a 2-hydroxyethoxy-acetic acid derivative is reacted with thionyl chloride in the presence of an organic base like pyridine (B92270) or triethylamine. The reaction is typically conducted in a halogenated hydrocarbon solvent such as dichloromethane (B109758) or toluene (B28343) at a controlled temperature, often between 0 and 40 °C. This method provides a route to the corresponding chloro-substituted ester.

Furthermore, the synthesis of the related compound 2-(2-chloroethoxy)acetic acid has been achieved by the oxidation of 2-(2-chloroethoxy)ethanol (B196239) using nitric acid in an aqueous medium. google.com The resulting carboxylic acid could then potentially be esterified with ethanol in a subsequent step to yield the target ethyl ester. This two-step approach, starting from a different chloro-substituted precursor, represents another viable, albeit less direct, synthetic strategy.

Comparison with Synthesis of Ethyl α-Chloro-α-ethoxyacetate

The compound name "ethyl α-chloro-α-ethoxyacetate" is a synonym for this compound. nih.gov Therefore, a comparison of synthesis involves examining different routes to the same molecule. One common approach involves the halogenation of a hydroxy-substituted precursor. This can be achieved by reacting a 2-hydroxyethoxy-acetic acid derivative with a chlorinating agent like thionyl chloride. The reaction is typically conducted in a solvent such as dichloromethane or toluene, at temperatures between 0 and 40 °C. The presence of an organic base is often required to neutralize the hydrochloric acid byproduct.

Another synthetic strategy starts with ethyl 2-chloro-2-oxoacetate, which undergoes an acylation reaction. This method is performed under cooled conditions (0°C) and may use a base like pyridine. Purification is then typically carried out using column chromatography.

A different foundational approach is the Darzens reaction, a classic method for forming α,β-epoxy esters (glycidic esters). In a related synthesis, ethyl chloroacetate reacts with a ketone, such as acetophenone, in the presence of a strong base like sodium amide. orgsyn.org This reaction is exothermic and proceeds at a controlled temperature of 15–20°C to yield the corresponding glycidic ester. orgsyn.org While not a direct synthesis of the title compound, it illustrates a fundamental reactivity pattern of α-chloro esters.

Analogous Preparations of 2-(2-Chloroethoxy)acetic Acid

The synthesis of the related compound, 2-(2-Chloroethoxy)acetic acid, offers valuable insights into analogous chemical transformations. A prevalent method for its preparation is the oxidation of 2-(2-chloroethoxy)ethanol.

Several oxidizing agents have been employed for this purpose. An improved method involves the direct oxidation of 2-(2-chloroethoxy)ethanol with nitric acid. quickcompany.in The reaction can be conducted over a period of 2 to 12 hours at temperatures ranging from 10-90°C. quickcompany.in A patent for this method highlights its efficiency and suitability for large-scale production, using water as the solvent to align with green chemistry principles. google.com Yields as high as 98% have been reported. quickcompany.in

Alternative oxidation procedures have also been developed. One such method uses 30% aqueous hydrogen peroxide at 90°C. chemicalbook.com Another approach employs a TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) catalyst in conjunction with an oxidant like calcium hypochlorite (B82951) in a biphasic system of dichloromethane and water. chemicalbook.com This catalytic method resulted in a 72% yield after acidification and extraction. chemicalbook.com

The following table summarizes various synthetic routes for the analogous compound 2-(2-Chloroethoxy)acetic Acid.

| Starting Material | Reagents | Temperature | Duration | Yield | Reference |

| 2-(2-Chloroethoxy)ethanol | 70% Nitric Acid | 25-30°C | 12 hours | 98% | quickcompany.in |

| 2-(2-Chloroethoxy)ethanol | 70% Nitric Acid | 80-85°C | 6 hours | Not specified | quickcompany.in |

| 2-(2-Chloroethoxy)ethanol | Hydrogen Peroxide (30% aq.), Sodium Sulfate Dihydrate, Tri-octylmethyl Ammonium (B1175870) Sulfate | 90°C | 4 hours | 19.3% (crude) | chemicalbook.com |

| 2-(2-Chloroethoxy)ethanol | TEMPO, Calcium Hypochlorite | Room Temp | 30 min | 72% | chemicalbook.com |

Advanced Synthetic Strategies and Green Chemistry Considerations

Novel Methods for Enhanced Atom Economy and Reduced Waste

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of atoms from the starting materials into the final product. In the context of synthesizing related compounds, methods are being designed to minimize waste and improve efficiency.

A patented method for producing 2-(2-chloroethoxy)acetic acid by oxidizing 2-chloroethoxy ethanol with nitric acid in water is presented as an economical and environmentally friendly process suitable for industrial-scale production. google.com The use of water as a solvent significantly reduces the reliance on volatile organic compounds. google.com

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for improving reaction rates, selectivity, and energy efficiency. In the synthesis of related esters, catalytic methods are well-established. The classic Fischer esterification, used to produce ethyl chloroacetate from chloroacetic acid and ethanol, traditionally uses a strong acid catalyst like sulfuric acid. chemicalbook.com More modern variations employ catalysts such as molecular sieves to drive the reaction to completion by removing water, achieving yields up to 97.4%. chemicalbook.com

For the analogous oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, the use of a TEMPO catalyst demonstrates a modern catalytic approach. chemicalbook.com This method allows the oxidation to proceed under mild, room temperature conditions, offering advantages in terms of energy consumption and safety over high-temperature or strongly acidic/oxidizing processes. chemicalbook.com

Process Intensification and Continuous Flow Chemistry in Production

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. This often involves transitioning from traditional batch reactors to continuous flow systems. While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles can be applied to existing batch methods.

For example, the Fischer esterification to produce ethyl chloroacetate has been demonstrated using a Dean-Stark apparatus. youtube.com This equipment continuously removes water formed during the reaction via azeotropic distillation, shifting the equilibrium towards the product and intensifying the process by increasing the conversion rate within a batch system. youtube.com

The multi-step synthesis of 2-chloroacetoacetic acid ethyl ester, which incorporates byproduct recovery, is an example of process integration, a key aspect of process intensification. google.com Converting such individual steps into a continuous flow process could offer further benefits, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced product consistency.

Computational Chemistry and Mechanistic Insights

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT methods are cornerstones of computational chemistry, used to solve the electronic structure of molecules and predict their properties. While specific DFT studies centered exclusively on 2-Chloro-2-ethoxyacetic acid ethyl ester are not prominent in publicly available literature, research on analogous structures, such as ethyl chloroacetate (B1199739), provides a strong framework for understanding its potential reactivity. researchgate.net

The reactivity of this compound is largely defined by its functional groups: the ester, the α-chloro group, and the α-ethoxy group. DFT calculations are instrumental in mapping out the pathways of its reactions, such as hydrolysis, nucleophilic substitution, and elimination.

For instance, the hydrolysis of esters has been extensively studied. The acid-catalyzed hydrolysis of simple esters typically proceeds via the AAc2 mechanism, which involves the protonation of the carbonyl oxygen followed by a nucleophilic attack by water to form a tetrahedral intermediate. For chloro-substituted esters, this mechanism is also predominant.

Computational studies on the closely related ethyl chloroacetate have used DFT to model its neutral hydrolysis with a single water molecule. researchgate.net These calculations identify the transition state—the highest energy point along the reaction coordinate—connecting the reactants (ester and water) to the tetrahedral intermediate. By analyzing the geometry and energy of this transition state, chemists can understand the factors controlling the reaction rate. The presence of the electron-withdrawing chlorine atom is known to influence the electrophilicity of the carbonyl carbon, a factor that would be similarly modulated by the additional α-ethoxy group in this compound.

DFT calculations are crucial for mapping the potential energy surface (PES) of a chemical reaction. This "energetic landscape" reveals the relative energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

A computational study on the neutral hydrolysis of various ethyl esters, including ethyl chloroacetate, demonstrated that the activation energy is significantly influenced by the ester's conformation at the transition state. researchgate.net The study compared trans and gauche conformers, finding that the gauche conformer generally leads to a lower activation energy. researchgate.net This suggests that the rotational position of the ester group can play a critical role in its reactivity. Furthermore, the study noted that halogen atoms (like chlorine) lower the activation energy for hydrolysis. researchgate.net

For this compound, a similar analysis would be even more complex due to the additional rotational freedom of the α-ethoxy group. A DFT study would be necessary to calculate the energies of all stable conformers and the activation energies for their interconversion and reaction, providing a comprehensive energetic map of its transformations.

Table 1: Illustrative DFT Calculation Results for Activation Energy in Analogous Ester Hydrolysis (Note: This data is based on studies of analogous compounds like ethyl chloroacetate and is provided for illustrative purposes to show the type of data generated in DFT studies.) researchgate.net

| Reactant Conformer | Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Relative Stability |

|---|---|---|---|

| Ethyl Chloroacetate (trans) | Neutral Hydrolysis | ~35-40 | Higher Energy Pathway |

| Ethyl Chloroacetate (gauche) | Neutral Hydrolysis | ~32-37 | Lower Energy Pathway |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is particularly useful for analyzing conformational changes and the explicit effects of solvent molecules.

This compound is a flexible molecule with several rotatable single bonds. This flexibility means it can exist in numerous different three-dimensional shapes, or conformations. MD simulations can explore the conformational space of the molecule to identify the most stable (lowest energy) conformers and the energy barriers between them.

The choice of solvent can significantly influence which conformation is most stable. In MD simulations, solvent effects can be modeled either implicitly (as a continuous medium, like the Polarizable Continuum Model or PCM used in some DFT studies) or explicitly, by surrounding the molecule with a box of individual solvent molecules (e.g., water). researchgate.net Explicit solvent simulations can reveal specific hydrogen bonding interactions and how the solvent shell organizes around the solute, which can, in turn, stabilize or destabilize certain conformations or transition states. For a molecule with three oxygen atoms like this compound, specific interactions with protic solvents like water or ethanol (B145695) would be critical to its behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property.

While no specific QSAR models for derivatives of this compound are documented in the literature, the methodology remains highly relevant. If a series of its derivatives were synthesized and tested for a particular biological activity (e.g., herbicidal, antifungal), a QSAR model could be developed.

The process involves:

Creating a Dataset: A series of molecules derived from the parent compound would be synthesized, and their biological activity would be measured experimentally.

Calculating Descriptors: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and topological or 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested to ensure it is statistically robust and not a result of chance correlation.

Modern techniques like Holographic QSAR (HQSAR) can rapidly generate predictive models by encoding substructural fragments of the molecules into a molecular hologram. nih.gov A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds and helping to elucidate the structural features essential for activity.

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Related Alpha-Alkoxy Esters

The synthesis of α-alkoxy esters is a fundamental area of organic chemistry with various established and emerging methodologies. One common approach involves the reaction of an alcohol with a glyoxylate (B1226380) derivative. For instance, ethyl diethoxyacetate can be prepared from the reaction of ethanol (B145695) with the hemiacetal of ethyl glyoxylate in the presence of hydrogen chloride. Another classical method is the reaction of sodium ethoxide with dichloroacetic acid, followed by esterification.

More contemporary methods are continuously being developed. A notable example is a catalyst- and additive-free, visible-light-induced O-H insertion reaction of diazo compounds, which produces α-alkoxy esters in good yields with a broad substrate scope and functional-group tolerance. This method is operationally simple, performed at room temperature, and has been successfully scaled up.

The synthesis of the parent ethoxyacetic acid, a precursor to its esters, can be achieved by reacting chloroacetic acid with sodium ethoxide in ethanol. The resulting ethoxyacetic acid can then be esterified using an alcohol and an acid catalyst, such as hydrogen chloride, to yield the corresponding ethyl ethoxyacetate.

Introduction of Diverse Halogen Atoms (e.g., Bromo-, Fluoro-)

The introduction of different halogen atoms at the alpha-position of the ethoxyacetic acid ester scaffold significantly influences the compound's reactivity and potential applications. The synthesis of these halogenated analogues often involves the use of specific halogenating agents or the substitution of a pre-existing group.

The bromo-analogue, ethyl bromoacetate, is a key intermediate and can be synthesized by the esterification of bromoacetic acid. Bromoacetic acid itself is typically prepared through the bromination of acetic acid, a reaction that can be catalyzed by red phosphorus.

The synthesis of the corresponding fluoro-analogue, ethyl fluoroacetate (B1212596), can be achieved through halogen exchange reactions. For example, ethyl chloroacetate (B1199739) can be treated with potassium fluoride (B91410) in a suitable solvent system to yield ethyl fluoroacetate with high efficiency. One reported method utilizes N-hexadecyl-N,N,N-trimethylammonium bromide as a phase-transfer catalyst in sulfolane, achieving a yield of 83.5%.

Below is a data table summarizing the synthesis of a bromo-analogue:

| Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Ethyl bromoacetate | Bromoacetic acid, Ethanol | Concentrated sulfuric acid | Benzene | Reflux with water separation | Not specified | sigmaaldrich.com |

| Bromoacetic acid | Acetic acid, Bromine | Pyridine (B92270), Acetic anhydride | - | Boiling | Not specified | sigmaaldrich.com |

Exploration of Different Ester Moieties (e.g., Methyl, Butyl)

Varying the ester moiety of 2-chloro-2-ethoxyacetic acid provides another avenue for creating structural diversity. The synthesis of these different esters can be accomplished through direct esterification of the corresponding carboxylic acid or via transesterification of an existing ester.

For example, the synthesis of methyl chloroacetate is typically carried out by the esterification of chloroacetic acid with methanol (B129727). The reaction is often driven to completion by removing the water formed, sometimes as a ternary azeotrope with methanol and the product ester.

The synthesis of bulkier esters, such as tert-butyl chloroacetate, can be achieved by reacting chloroacetic acid with isobutylene (B52900) in the presence of a strong acid catalyst. A method using a strong acid ion exchange resin as the catalyst in dichloromethane (B109758) has been reported.

Transesterification offers a versatile route to a wide range of esters. For instance, poly(ethyl glyoxylate) has been successfully transesterified with various alcohols, including n-propanol, i-propanol, n-butanol, and benzyl (B1604629) alcohol, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. This post-polymerization modification allows for the synthesis of polyglyoxylates that are otherwise difficult to access directly. This method could potentially be adapted for the transesterification of 2-chloro-2-ethoxyacetic acid ethyl ester to its corresponding butyl ester.

A summary of synthetic methods for different ester moieties is presented in the table below:

| Product | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Methyl chloroacetate | Chloroacetic acid, Methanol | - | - | 105-110 °C | ~96% | mt.com |

| tert-Butyl chloroacetate | Chloroacetic acid, Isobutylene | Strong acid ion exchange resin | Dichloromethane | 20-35 °C, 6-10 h | Not specified | youtube.com |

Modification of the Ether Chain and Alkyl Substituents

Altering the ether chain of this compound opens up possibilities for fine-tuning the compound's properties. This can involve changing the length of the alkyl group on the ether oxygen or introducing additional ether functionalities.

The synthesis of analogues with different alkoxy groups can be approached by starting with the corresponding alkoxyacetic acid. For example, methoxyacetic acid can be prepared by the nitric acid oxidation of ethylene (B1197577) glycol monomethyl ether, using copper chloride as a catalyst. google.com This acid can then be esterified to produce the desired ester. Similarly, 2-n-propoxyacetyl chloride has been synthesized, providing a precursor for n-propoxy analogues.

The synthesis of 2-(2-chloroethoxy)acetic acid, a key intermediate for modifying the ether chain, has been reported via the oxidation of 2-chloroethoxyethanol (B8538215) using nitric acid or calcium hypochlorite (B82951) with a TEMPO catalyst. google.comchemicalbook.com This acid can then be esterified to produce derivatives like methyl 2-(2-(2-chloroethoxy)ethoxy)acetate. etsu.edu

The Williamson ether synthesis provides a general method for forming ethers, which can be applied to create more complex ether chains. youtube.comyoutube.com This involves the reaction of an alkoxide with an alkyl halide. For instance, an alcohol can be deprotonated with a strong base to form an alkoxide, which can then be reacted with an appropriate chloro- or bromo-substituted acetate (B1210297) ester to introduce a new ether linkage.

The following table outlines a synthetic approach for a modified ether chain analogue:

| Product | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 2-(2-chloroethoxy)acetic acid | 2-chloroethoxyethanol | Calcium hypochlorite, TEMPO, Sodium bicarbonate | Dichloromethane, Water | 20 °C, 0.5 h | 72% | chemicalbook.com |

| Methyl 2-(2-(2-chloroethoxy)ethoxy)acetate | 2-(2-(2-chloroethoxy)ethoxy)ethanoic acid, Methanol | Concentrated H2SO4 | Methanol | Reflux, 16 h | Not specified | etsu.edu |

Industrial Production and Process Scale Up

Challenges and Solutions in Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-Chloro-2-ethoxyacetic acid ethyl ester is not merely a matter of increasing the quantities of reactants. It involves overcoming several critical challenges related to reaction control, byproduct management, and material handling.

Two primary synthetic routes dominate the production of similar chloro-esters, and their principles can be extrapolated to the synthesis of this compound. One common method involves the chlorination of a hydroxy-substituted precursor with thionyl chloride (SOCl₂), while another employs sulfuryl chloride (SO₂Cl₂) for the chlorination step.

Challenges in Large-Scale Synthesis:

Exothermic Reactions: The chlorination reaction is often highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions, which can lead to decreased yield, increased byproduct formation, and significant safety hazards.

Byproduct Management: The synthesis generates corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂). google.com The safe handling, neutralization, and disposal or recovery of these byproducts are major considerations in an industrial setting to comply with environmental regulations and ensure worker safety.

Material Corrosion: The presence of acidic byproducts and chlorinated compounds necessitates the use of corrosion-resistant reactors and equipment, adding to the capital cost of the production facility.

Purification: Achieving high purity on a large scale can be challenging. The final product may contain unreacted starting materials, isomers, and other byproducts that are structurally similar, making separation difficult. google.com

Solutions and Innovations:

To address these challenges, several strategies are employed in industrial production:

Advanced Reactor Technology: Utilizing jacketed reactors with precise temperature control systems allows for the effective management of the reaction exotherm. Continuous flow reactors are also being explored to offer better heat and mass transfer, leading to improved control and consistency.

Integrated Byproduct Recovery Systems: A patented method for a related compound involves a multi-step process that includes chlorination, oxidative deacidification to convert sulfur dioxide to dilute sulfuric acid, and distillation of hydrochloric acid. google.com This approach not only mitigates environmental impact but also generates commercially valuable byproducts. google.com

Process Control and Automation: Implementing automated systems for reactant addition, temperature monitoring, and pressure control enhances the safety and reproducibility of the synthesis. google.com

Optimized Purification Techniques: High-efficiency vacuum distillation and rectification columns are employed to separate the desired product from impurities. google.com

Quality Control and Purity Assessment (e.g., GC Analysis)

Ensuring the quality and purity of this compound is paramount, especially when it is used as an intermediate in the pharmaceutical industry. Gas Chromatography (GC) is a powerful and widely used analytical technique for this purpose.

The primary goal of quality control is to identify and quantify the main component, as well as any impurities, which may include starting materials, solvents, and byproducts from the synthesis. The presence of isomers, such as 4-chloro ethyl acetoacetate (B1235776) when producing 2-chloro ethyl acetoacetate, highlights the need for robust analytical methods that can effectively separate these closely related compounds. google.com

Gas Chromatography (GC) Method for Purity Assessment:

A typical GC method for the analysis of chloro-esters involves a flame ionization detector (FID), which is readily available and provides good sensitivity for organic compounds. google.comrasayanjournal.co.in The method is validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). rasayanjournal.co.in

Table 1: Illustrative GC Parameters for Chloro-ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | SE-54 (30m x 0.25mm x 0.25µm) or DB-1 (100% dimethylpolysiloxane) | google.comrasayanjournal.co.in |

| Column Temperature Program | Initial: 90 ± 5°C, Ramp: 30 ± 5°C/min, Final: 160 ± 5°C | google.com |

| Injector Temperature | 180 ± 5°C | google.com |

| Detector (FID) Temperature | 200 ± 5°C | google.com |

| Carrier Gas | Nitrogen or Helium | google.com |

| Diluent | n-Hexane | rasayanjournal.co.in |

The development of such a method requires careful optimization of the stationary phase (column type) and temperature programming to achieve baseline separation of all relevant components. rasayanjournal.co.ingcms.cz For instance, a DB-1 column was found to provide sharper peaks for ethyl 2-chloroacetate compared to a DB-5 column. rasayanjournal.co.in The area normalization method is often used to calculate the percentage content of each component in the sample. google.com Purity levels for commercially available related compounds are typically above 95%.

Optimization of Reaction Conditions for Industrial Efficiency

To maximize yield, minimize costs, and ensure a sustainable manufacturing process, the optimization of reaction conditions is a continuous effort in the industrial synthesis of this compound. Key parameters that are fine-tuned include reaction temperature, pressure, reaction time, and the stoichiometry of reactants.

Drawing parallels from the synthesis of a similar compound, 2-chloroacetoacetic acid ethyl ester, several key optimization points can be highlighted. google.com

Key Optimization Parameters:

Reactant Stoichiometry: The molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to the starting material is a critical factor influencing the conversion rate and the formation of byproducts. For a related process, the amount of sulfuryl chloride used is between 1.03 and 1.45 equivalents relative to the starting ester. google.com

Temperature and Pressure Control: The chlorination step is often carried out at elevated temperatures (e.g., 80-100°C) and under vacuum (-0.3 to -0.5 MPa). google.com These conditions help to drive the reaction to completion and facilitate the removal of gaseous byproducts.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion without promoting the degradation of the product or the formation of unwanted side products. Insulation for 2 hours after the addition of the chlorinating agent is a specified step in a patented process for a similar compound. google.com

Byproduct Oxidation Conditions: In processes that involve the oxidation of sulfur dioxide, the concentration of the oxidizing agent (e.g., 20 wt% hydrogen peroxide), the oxidation temperature (45-85°C), and pressure (-0.02 to -0.05 MPa) are carefully controlled to ensure efficient conversion to sulfuric acid. google.com

Table 2: Optimized Reaction Conditions for a Related Chloro-ester Synthesis

| Parameter | Optimized Range/Value | Reference |

|---|---|---|

| Chlorinating Agent (Sulfuryl Chloride) | 1.03–1.45 equivalents | google.com |

| Chlorination Temperature | 80–100 °C | google.com |

| Chlorination Pressure | -0.3 to -0.5 MPa | google.com |

| Oxidation Temperature (for SO₂ removal) | 45–85 °C | google.com |

| Oxidation Pressure (for SO₂ removal) | -0.02 to -0.05 MPa | google.com |

| Reported Yield | 93–94% | google.com |

Through such optimization, high yields of the desired product can be achieved, often exceeding 93%. google.com The continuous improvement of these parameters is essential for maintaining a competitive edge in the chemical manufacturing industry.

Future Research Directions and Emerging Applications

Catalytic Asymmetric Synthesis Utilizing 2-Chloro-2-ethoxyacetic Acid Ethyl Ester

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While specific research on the catalytic asymmetric synthesis directly employing this compound is still nascent, the broader class of α-halo esters has been a subject of intense investigation. These studies provide a strong foundation for predicting the potential of this specific compound in asymmetric transformations.

One of the most promising avenues is the use of phase-transfer catalysis (PTC) . This methodology is particularly well-suited for the alkylation of glycine (B1666218) imines using chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids. researchgate.netcrdeepjournal.org In this context, this compound could serve as a key electrophile for the asymmetric synthesis of non-proteinogenic α-amino acids. The reaction would involve the generation of a Schiff base from a glycine ester, which is then deprotonated and reacts with the chloro-ester in the presence of a chiral phase-transfer catalyst to yield an optically enriched product. researchgate.net

Another significant approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. While this method is well-established, its application to this compound would open up new pathways to chiral building blocks. researchgate.net For instance, the ester could be transesterified with a chiral alcohol to introduce a chiral auxiliary, followed by a nucleophilic substitution of the chlorine atom. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Organocatalysis also presents a promising frontier. Chiral organocatalysts have been successfully employed in the asymmetric α-functionalization of various carbonyl compounds. Although direct applications with this compound are yet to be extensively reported, the reactivity of the α-chloro ether moiety suggests its potential as a substrate in reactions catalyzed by chiral amines or phosphoric acids.

The following table illustrates potential chiral products accessible from this compound through catalytic asymmetric synthesis.

| Catalyst Type | Reagent | Potential Chiral Product |

| Chiral Phase-Transfer Catalyst | Glycine Schiff base | α-Amino-α-ethoxyacetic acid derivatives |

| Chiral Auxiliary | Various Nucleophiles | Enantiomerically enriched substituted ethoxyacetic acids |

| Chiral Organocatalyst | Nucleophiles | Optically active α-substituted ethoxyacetic acid esters |

Integration into Flow Chemistry for Enhanced Efficiency

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The integration of this compound into flow chemistry protocols is a logical next step in harnessing its synthetic potential.

The synthesis of α-functionalized esters, a class to which this compound belongs, has been successfully adapted to continuous flow systems. uq.edu.auresearchgate.netacs.org These processes often involve the use of strong bases and reactive intermediates, which can be handled more safely in the small, controlled environment of a microreactor. researchgate.net For example, the generation of lithium enolates from esters and their subsequent reaction with electrophiles can be performed with high precision and efficiency in a continuous flow setup. uq.edu.auresearchgate.net

Furthermore, reactions that are highly exothermic or involve hazardous reagents are prime candidates for flow chemistry. The synthesis of this compound itself, which may involve chlorinating agents, could be made safer and more efficient through a continuous process. Similarly, its subsequent reactions, such as nucleophilic substitutions, can be performed with better temperature control and reduced risk of runaway reactions. nih.gov The development of telescoped or multi-step flow syntheses, where the crude product from one step is directly used as the starting material for the next without isolation, could significantly streamline the production of complex molecules derived from this chloro-ester. acs.orgnih.gov

The table below outlines the potential benefits of integrating this compound into flow chemistry.

| Feature | Advantage in Flow Chemistry |

| Safety | Enhanced control over reaction parameters, minimizing risks with hazardous reagents. nih.gov |

| Efficiency | Increased reaction speed and throughput due to improved mass and heat transfer. |

| Scalability | Straightforward scaling of production by running the system for longer or using parallel reactors. |

| Purity | Reduced formation of byproducts due to precise control over stoichiometry and residence time. |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems involving molecular aggregates held together by non-covalent interactions, is a rapidly expanding field with applications in materials science, nanotechnology, and biology. The structural features of this compound, specifically the presence of ester and ethoxy groups, as well as the chlorine atom, suggest its potential as a building block in the design of supramolecular architectures.

The ester and ethoxy functionalities can participate in hydrogen bonding and dipole-dipole interactions, which are key driving forces for self-assembly. rsc.org The chlorine atom can engage in halogen bonding, a directional non-covalent interaction that has gained significant attention for its utility in crystal engineering and the construction of ordered molecular assemblies. nih.govarxiv.org

While direct studies on the self-assembly of this compound are limited, research on related halogenated organic molecules demonstrates the feasibility of this approach. arxiv.org By modifying the ester with different functional groups, it is conceivable to design and synthesize novel molecules that can self-assemble into well-defined nanostructures such as micelles, vesicles, or liquid crystals. These supramolecular structures could find applications in areas such as drug delivery, sensing, and catalysis.

The potential modes of interaction for this compound in supramolecular assemblies are summarized in the following table.

| Functional Group | Potential Non-Covalent Interaction |

| Ester (C=O) | Hydrogen Bonding, Dipole-Dipole |

| Ethoxy (-O-) | Hydrogen Bonding, Dipole-Dipole |

| Chlorine (-Cl) | Halogen Bonding |

Development of Novel Reagents and Methodologies Based on the Compound

The reactivity of the α-chloro ether and ester functionalities makes this compound a valuable precursor for the development of novel reagents and synthetic methodologies. Its ability to act as an electrophile in nucleophilic substitution reactions opens up a wide range of possibilities for the synthesis of new compounds.

One classic reaction where α-halo esters are key reagents is the Darzens condensation . This reaction involves the coupling of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. researchgate.net The use of this compound in the Darzens reaction would provide access to novel glycidic esters bearing an ethoxy group, which are valuable intermediates for the synthesis of more complex molecules.

Furthermore, this compound can be used to introduce the ethoxy(ethylacetyl) moiety into a wide variety of molecules through nucleophilic substitution reactions. This can be particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the introduction of specific functional groups can significantly impact biological activity.

The development of new synthetic methods often involves the discovery of novel reactivity patterns. The unique combination of functional groups in this compound may lead to the discovery of new transformations under specific reaction conditions, potentially involving transition metal catalysis or organocatalysis.

The following table highlights some of the potential synthetic transformations and resulting products from this compound.

| Reaction Type | Reagent | Product Class |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | α-Amino, α-Alkoxy, α-Thio esters |

| Darzens Condensation | Aldehydes, Ketones | α,β-Epoxy esters (Glycidic esters) researchgate.net |

| Reformatsky-type Reactions | Zinc, Carbonyl compounds | β-Hydroxy-α-ethoxy esters |

| Radical Reactions | Radical Initiators | Various functionalized products |

Q & A

Q. How should researchers interpret variability in reported melting points (26–33°C vs. broader ranges)?

- Resolution Strategy : Variability likely stems from polymorphic forms or impurities. Conduct:

- DSC Analysis : Detect polymorph transitions (e.g., Form I vs. Form II).

- Recrystallization Studies : Use solvents like hexane/EtOAc to isolate pure crystalline forms.

- PXRD : Compare diffraction patterns with literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.